Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate involves multiple steps, including the formation of piperidine and piperazine rings, followed by functional group modifications. Common synthetic routes include:
Cyclization Reactions: Formation of piperidine and piperazine rings through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of acetyl and hydroxy groups through selective reactions.
Industrial Production Methods
Industrial production methods often involve scalable processes such as:
Catalytic Hydrogenation: Using metal catalysts to facilitate hydrogenation reactions.
Multicomponent Reactions: Combining multiple reactants in a single step to form the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various substituted piperidine and piperazine derivatives with different functional groups .
Scientific Research Applications
Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influences various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities, which differentiate it from other piperidine and piperazine derivatives .
Properties
IUPAC Name |
methyl 1-[3-[4-[(4-acetylpiperazin-1-yl)methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O5/c1-18(27)26-13-11-25(12-14-26)15-19-3-5-22(6-4-19)31-17-21(28)16-24-9-7-20(8-10-24)23(29)30-2/h3-6,20-21,28H,7-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQUTHXVCSBUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OCC(CN3CCC(CC3)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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